molecular formula C16H25N3O2 B2417893 3,3-Dimethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one CAS No. 2379971-00-1

3,3-Dimethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one

Cat. No. B2417893
CAS RN: 2379971-00-1
M. Wt: 291.395
InChI Key: QYJLYECDXAIPBK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound would involve techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies . Quantum calculations with the employment of density functional theory could also be used to derive the molecular geometry .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been studied. For example, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

properties

IUPAC Name

3,3-dimethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-12-10-17-15(18-11-12)21-13-5-7-19(8-6-13)14(20)9-16(2,3)4/h10-11,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJLYECDXAIPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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